molecular formula C18H13N3O4 B11461501 N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

Cat. No.: B11461501
M. Wt: 335.3 g/mol
InChI Key: POHHCEKIZVVFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is a complex organic compound that belongs to the class of oxazolo[4,5-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide typically involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides. This process can be achieved using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . The required benzamide is usually prepared from appropriate 5-amino-6-hydroxypyrimidine and acid chloride or anhydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydroxide, potassium cyanide

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved.

Scientific Research Applications

N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide include:

  • N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide
  • N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H13N3O4

Molecular Weight

335.3 g/mol

IUPAC Name

N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H13N3O4/c1-10-8-11(20-17(23)14-5-3-7-24-14)9-12(15(10)22)18-21-16-13(25-18)4-2-6-19-16/h2-9,22H,1H3,(H,20,23)

InChI Key

POHHCEKIZVVFRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.